molecular formula C8H7BrO B14544715 8-Bromocycloocta-2,4,6-trien-1-one CAS No. 61775-63-1

8-Bromocycloocta-2,4,6-trien-1-one

Cat. No.: B14544715
CAS No.: 61775-63-1
M. Wt: 199.04 g/mol
InChI Key: MVMLSADCZXHSJF-UHFFFAOYSA-N
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Description

8-Bromocycloocta-2,4,6-trien-1-one is a brominated derivative of cyclooctatrienone, an eight-membered cyclic ketone with conjugated triene moieties. The bromine substituent at the 8-position introduces steric and electronic effects that influence its reactivity and physical properties. Cycloheptatrienones are known for their aromaticity, acidity, and utility in organic synthesis and medicinal chemistry .

Properties

CAS No.

61775-63-1

Molecular Formula

C8H7BrO

Molecular Weight

199.04 g/mol

IUPAC Name

8-bromocycloocta-2,4,6-trien-1-one

InChI

InChI=1S/C8H7BrO/c9-7-5-3-1-2-4-6-8(7)10/h1-7H

InChI Key

MVMLSADCZXHSJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CC(=O)C(C=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromocycloocta-2,4,6-trien-1-one can be achieved through several methods. One common approach involves the bromination of cycloocta-2,4,6-trien-1-one using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 8th position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Bromocycloocta-2,4,6-trien-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the ketone group can yield alcohol derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution: Formation of 8-substituted cycloocta-2,4,6-trien-1-one derivatives.

    Oxidation: Formation of epoxides or other oxidized products.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

8-Bromocycloocta-2,4,6-trien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromocycloocta-2,4,6-trien-1-one involves its interaction with molecular targets through its reactive bromine and ketone groups. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

The following analysis focuses on structurally related cycloheptatrienones and cyclooctatrienones, emphasizing substituent effects, ring size, and reactivity.

Substituent Effects in Brominated Cycloheptatrienones

Table 1: Key Brominated Cycloheptatrienones
Compound Name CAS Number Molecular Formula Substituents Molecular Weight Key Properties/Applications
5-Bromotropolone (5-Bromo-2-hydroxycyclohepta-2,4,6-trien-1-one) 3172-00-7 C₇H₅BrO₂ Br at C5, –OH at C2 201.02 g/mol Hydrogen bonding capability; used in coordination chemistry
5-Amino-3-bromo-2-hydroxycyclohepta-2,4,6-trien-1-one 36039-42-6 C₇H₆BrNO₂ Br at C3, –NH₂ at C5, –OH at C2 224.04 g/mol Enhanced nucleophilicity due to –NH₂; potential pharmacological applications
2-Aminocyclohepta-2,4,6-trien-1-one 33504-43-7 C₇H₇NO –NH₂ at C2 121.14 g/mol Basic character (pKa ~9–10); boiling point: 276.2°C

Key Observations:

  • Electron-Withdrawing Effects: Bromine increases acidity of adjacent hydroxyl groups (e.g., 5-Bromotropolone’s –OH has lower pKa than unsubstituted tropolone) .
  • Hydrogen Bonding: Hydroxyl and amino groups enhance solubility in polar solvents and binding to biological targets (e.g., bromodomain inhibitors in ).

Ring Size and Conformational Effects

Table 2: Cycloheptatrienone vs. Cyclooctatrienone
Property Cycloheptatrienone (7-Membered) Cyclooctatrienone (8-Membered)
Aromaticity Partial aromaticity (Hückel’s rule not met) Non-aromatic; tub-shaped conformation
Reactivity Participates in Diels-Alder reactions (e.g., ) Strain may alter diene/dienophile compatibility
Stability Moderately stable; prone to tautomerization Higher ring strain; potential thermal lability

Mechanistic Insights:

  • The intramolecular Diels-Alder reaction of 2-allyloxycyclohepta-2,4,6-trien-1-one proceeds via a concerted mechanism with low activation energy due to conjugation . An eight-membered analog like 8-Bromocycloocta-2,4,6-trien-1-one may exhibit slower reaction rates due to reduced orbital overlap.

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